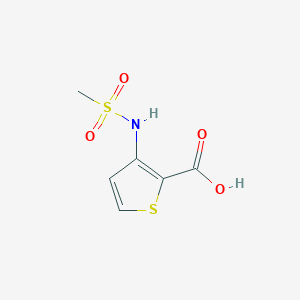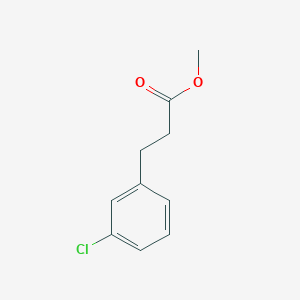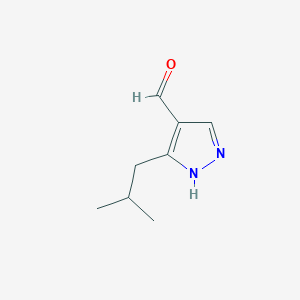
8-Chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a chemical compound belonging to the quinolone class. This class is well known for its broad-spectrum antimicrobial activities. The specific structural elements and the presence of substituents such as chloro and fluoro groups enhance its bioactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multi-step organic synthesis. The key steps may include:
Formation of Quinolone Core: : Starting with a suitable aniline derivative, cyclization can be induced using a reagent like phosphorous oxychloride to yield the quinolone core.
Introduction of Fluorocyclopropyl Group: : A specific fluorocyclopropyl derivative, which is pre-synthesized, is coupled to the quinolone core using strong bases or coupling agents under controlled temperatures.
Substitution Reactions: : Chloro and fluoro groups are introduced via halogenation reactions using reagents such as thionyl chloride for chlorination and selective fluorinating agents like diethylaminosulfur trifluoride for fluorination.
Industrial Production Methods
Industrial production emphasizes scalability and cost-effectiveness, with attention to yield optimization and reagent recovery. Continuous flow chemistry and catalytic processes are often employed to minimize waste and enhance reaction efficiency.
Análisis De Reacciones Químicas
8-Chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes a variety of chemical reactions:
Oxidation and Reduction: : It can participate in oxidation reactions in the presence of strong oxidizing agents, resulting in the formation of carboxylic acid derivatives. Reduction reactions, often with hydride donors, can yield hydroquinolone derivatives.
Substitution Reactions: : Substitution at the chloro and fluoro positions can be achieved using nucleophilic reagents under basic conditions to form new derivatives.
Hydrolysis: : The compound can undergo hydrolysis under acidic or basic conditions, breaking down into simpler fragments.
Aplicaciones Científicas De Investigación
Chemistry
This compound serves as a key intermediate in synthetic organic chemistry, aiding the development of new antimicrobial agents.
Biology and Medicine
The structural framework and substituents confer potent antimicrobial properties, making it a candidate for studying new antibiotics or therapeutic agents for bacterial infections.
Industry
In industry, its robust chemical nature and stability are advantageous for developing materials with specialized functions, such as coatings and polymers resistant to microbial growth.
Mecanismo De Acción
The antimicrobial activity of 8-Chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription, and their inhibition leads to bacterial cell death.
Comparación Con Compuestos Similares
8-Chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid stands out due to its unique combination of substituents and resulting properties:
Ciprofloxacin: : Another quinolone, it has similar antimicrobial activity but differs in substituent groups, affecting its spectrum of activity and potency.
Levofloxacin: : Known for its high bioavailability and fewer side effects, levofloxacin shares structural similarities but differs in stereochemistry and specific substituents.
This unique compound’s combination of chloro, fluoro, and cyclopropyl groups gives it a distinct edge in antimicrobial research and applications.
Propiedades
IUPAC Name |
8-chloro-6,7-difluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO3/c14-9-10(17)7(16)1-4-11(9)18(8-2-6(8)15)3-5(12(4)19)13(20)21/h1,3,6,8H,2H2,(H,20,21)/t6-,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNVUCYYHOBXLB-POYBYMJQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1F)N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440139 |
Source


|
| Record name | 8-Chloro-6,7-difluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127199-27-3 |
Source


|
| Record name | 8-Chloro-6,7-difluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Methylthio)phenoxy]acetic acid](/img/structure/B170679.png)




![2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B170712.png)







